molecular formula C9H19NSSi2 B1338008 2,5-Bis(trimethylsilyl)thiazole CAS No. 79265-34-2

2,5-Bis(trimethylsilyl)thiazole

Cat. No. B1338008
CAS RN: 79265-34-2
M. Wt: 229.49 g/mol
InChI Key: RZHDOWFVGMFXMC-UHFFFAOYSA-N
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Description

2,5-Bis(trimethylsilyl)thiazole is a chemical compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The trimethylsilyl groups attached to the thiazole ring can influence the physical and chemical properties of the molecule, making it a subject of interest in various chemical research areas, including corrosion inhibition, antiprotozoal activity, and materials science for electronic applications .

Synthesis Analysis

The synthesis of 2,5-bis(trimethylsilyl)thiazole derivatives can be complex, involving multiple steps and different chemical reactions. For instance, the synthesis of related compounds often involves coupling reactions such as the Stille coupling or palladium-facilitated coupling, as well as the use of lithium bis(trimethylsilyl)amide for the transformation of bis-nitriles into diamidines . These methods highlight the versatility and reactivity of thiazole derivatives when substituted with various functional groups.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can significantly affect their properties and applications. For example, the solid-state structure of a related compound, 4,7-bis((trimethylsilyl)ethynyl)benzo[c][1,2,5]thiadiazole, demonstrates a dimeric structure with short S···N contacts, which is a common motif in electron-poor macrocycles and is important for the design of electronic devices . This suggests that the molecular structure of 2,5-bis(trimethylsilyl)thiazole could also exhibit interesting structural features relevant to its reactivity and function.

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions, which can be influenced by the substituents on the thiazole ring. For instance, the addition of 2-(trimethylsilyl)thiazole to differentially protected α-amino aldehydes shows diastereoselectivity, which is crucial for the synthesis of amino sugars and sphingosines . This indicates that 2,5-bis(trimethylsilyl)thiazole could also engage in stereoselective reactions, potentially useful in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as 2,5-bis(trimethylsilyl)thiazole, are often studied in the context of their applications. For example, the corrosion inhibition properties of various 2,5-disubstituted 1,3,4-thiadiazoles on mild steel in acidic solutions have been investigated, showing that these compounds can act as effective corrosion inhibitors . Additionally, the electronic properties of these molecules, obtained using quantum chemical approaches, have been correlated with their experimental efficiencies, providing insights into their behavior in different environments .

Scientific Research Applications

1. Biological and Pharmaceutical Applications

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

2. Synthesis of Thiazole Derivatives

A three-component reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in aqueous medium gave substituted thiazole derivatives in good yield .

3. Antimicrobial, Antiprotozoal, and Antitumor Activity

Thiazole, a five-membered heteroaromatic ring, is an important scaffold of a large number of synthetic compounds. Its diverse pharmacological activity is reflected in many clinically approved thiazole-containing molecules, with an extensive range of biological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects .

4. Synthesis of Amino Pentoses and Sphingosines

“2-(Trimethylsilyl)thiazole” may be used in the synthesis of amino pentoses and sphingosines . It may be employed as a formyl anion equivalent for the one-carbon homologation method of protected monosaccharides, useful in the synthesis of the rare hexoses .

5. Synthesis of 5-Triethylsilyl-2-bromothiazole

The first equivalent of LDA deprotonates 2-bromothiazole at the more acidic 5-position to produce 5-lithio-2-bromothiazole, which is trapped with TESCl to give 5-triethylsilyl-2-bromothiazole .

6. Industrial Applications

Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . They have utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

7. Synthesis of Compounds Containing Thiazole Moiety

The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily . Eco-friendly methods as microwave irradiation technique are commonly used for synthesis of thiazole derivatives .

Safety And Hazards

The safety data sheet for a related compound, 2-(Trimethylsilyl)thiazole, indicates that it is combustible and can cause burns of eyes, skin, and mucous membranes . It also states that thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

trimethyl-(2-trimethylsilyl-1,3-thiazol-5-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NSSi2/c1-12(2,3)8-7-10-9(11-8)13(4,5)6/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHDOWFVGMFXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CN=C(S1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NSSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508804
Record name 2,5-Bis(trimethylsilyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(trimethylsilyl)thiazole

CAS RN

79265-34-2
Record name 2,5-Bis(trimethylsilyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(trimethylsilyl)thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Dondoni, G Fantin, M Fogagnolo… - The Journal of …, 1988 - ACS Publications
Synthetic routes to all possible regioisomeric mono- and bis (trimethylsilyl) thiazoles as well as to the tris-(trimethylsilyl) derivative via lithiation-silylation sequences of the thiazole ring …
Number of citations: 132 0-pubs-acs-org.brum.beds.ac.uk
A Medici, P Pedrini, A Dondoni - Journal of the Chemical Society …, 1981 - pubs.rsc.org
2-Trimethylsilythiazole (2) and 2,5-bis(tri-methylsilyl) thiazole (6) undergo ipso-substitution of the 2-SiMe3 group with various ketens affording the thiazolyl-trimethylsiloxy-ethylenes (3) …
Number of citations: 11 0-pubs-rsc-org.brum.beds.ac.uk
R AHMAD - Journal of The Chemical Society of Pakistan, 2011 - jcsp.org.pk
REGIOSELECTIVE ELECTROPHILIC SUBSTITUTION ON 2,5-BIS(TRIMETHYLSILYL) 1-METHYLIMIDAZOLE AND 2,5-BIS(TRIMETHYLSILYL)THIAZOLE Search Articles | Editorial Board | Sign Up …
Number of citations: 1 jcsp.org.pk
NB Ambhaikar - Heterocyclic Chemistry in Drug Discovery; Li …, 2013 - ndl.ethernet.edu.et
1, 3-Thiazole is the parent compound in this interesting class of heterocycles. It is a clear, colorless liquid with an odor resembling pyridine, a boiling point in the range of 116-118 C, …
Number of citations: 3 ndl.ethernet.edu.et

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